3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Description

Chemical Identity and Structural Characterization of 3-(2-Chloro-4-nitrophenoxy)piperidine Hydrochloride

Systematic Nomenclature and Molecular Formula Analysis

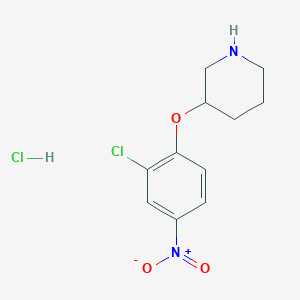

This compound is systematically identified through multiple chemical naming conventions and molecular descriptors that provide comprehensive characterization of its structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride, reflecting the substitution pattern on both the piperidine ring and the phenoxy substituent. The compound is catalogued under Chemical Abstracts Service number 1219957-02-4, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C11H14Cl2N2O3 reveals the elemental composition comprising eleven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and three oxygen atoms. This formula indicates a molecular weight of 293.14 grams per mole, as computed through standard atomic mass calculations. The presence of two chlorine atoms reflects both the aromatic chloro substituent and the hydrochloride salt formation, while the two nitrogen atoms correspond to the piperidine ring nitrogen and the nitro group functionality.

The compound exists as a hydrochloride salt, formed through protonation of the basic piperidine nitrogen atom by hydrochloric acid. This salt formation significantly impacts the compound's solubility characteristics and crystalline properties compared to the free base form. Alternative nomenclature variations documented in chemical databases include 3-(2-Chloro-4-nitrophenoxy)piperidinehydrochloride and related systematic names that reflect the same molecular structure.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound reveals complex conformational relationships between its constituent ring systems and functional groups. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings, as evidenced by structural studies of related piperidine derivatives. The chair conformation minimizes steric interactions and torsional strain within the saturated ring system.

The phenoxy substituent at the 3-position of the piperidine ring creates significant conformational flexibility through rotation about the carbon-oxygen bond connecting the two ring systems. This flexibility allows for multiple low-energy conformations that can be populated at room temperature. The chloro substituent at the 2-position of the phenyl ring and the nitro group at the 4-position introduce additional steric and electronic effects that influence the preferred conformational states.

Computational modeling and database entries provide three-dimensional conformational data for the compound, showing the spatial relationships between functional groups. The nitro group exhibits a slight deviation from the mean plane of the benzene ring due to steric interactions with adjacent substituents, a characteristic commonly observed in polysubstituted aromatic systems. The dihedral angle relationships between the piperidine ring and the aromatic system significantly influence the compound's overall molecular geometry and potential intermolecular interactions.

The hydrochloride salt formation introduces additional structural considerations through hydrogen bonding interactions between the protonated piperidine nitrogen and the chloride anion. These ionic interactions contribute to the crystalline packing arrangements and influence the compound's physical properties including melting point, solubility, and hygroscopicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for this compound through analysis of both proton and carbon-13 resonances. The compound's nuclear magnetic resonance characteristics reflect the distinct chemical environments created by the multiple functional groups and ring systems present in the molecular structure.

The piperidine ring protons exhibit characteristic chemical shift patterns corresponding to their positions relative to the nitrogen atom and the phenoxy substituent. The protons adjacent to the nitrogen atom experience deshielding effects due to the electron-withdrawing nature of the nitrogen, while protons on carbons bearing the phenoxy substituent show additional downfield shifts due to the aromatic system's influence. The chair conformation of the piperidine ring creates distinct axial and equatorial proton environments that can be distinguished through coupling pattern analysis.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the substituted benzene ring, with chemical shifts influenced by the electron-withdrawing effects of both the chloro and nitro substituents. The meta-coupling pattern between aromatic protons provides diagnostic information for structural confirmation. Integration ratios confirm the expected number of protons in each distinct chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with chemical shifts reflecting the electronic environment of each carbon atom. The aromatic carbons bearing electron-withdrawing substituents exhibit characteristic downfield shifts, while the aliphatic carbons of the piperidine ring show typical saturated carbon chemical shifts. The carbonyl carbon of potential impurities or related compounds would appear in the characteristic carbonyl region if present.

Fourier-Transform Infrared Spectral Signatures

Fourier-transform infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within this compound. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations that appear as strong absorption bands in the characteristic nitro frequency regions. These vibrations provide unambiguous confirmation of the nitro functionality and can be used to assess compound purity.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, providing structural information about the benzene ring substitution pattern. The carbon-hydrogen stretching vibrations of both aromatic and aliphatic protons contribute to the spectral profile in the high-frequency region. The ether linkage between the piperidine and phenyl rings contributes carbon-oxygen stretching absorptions that can be identified in the mid-infrared region.

The hydrochloride salt formation introduces additional spectral features related to nitrogen-hydrogen stretching of the protonated amine group. These vibrations typically appear as broad absorption bands due to hydrogen bonding interactions with the chloride counterion. The presence of these characteristic salt-related absorptions confirms the protonation state of the compound and distinguishes it from the free base form.

Fingerprint region analysis provides detailed structural information through the complex pattern of bending and stretching vibrations characteristic of the complete molecular framework. Comparison with reference spectra of structurally related compounds aids in spectral interpretation and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation. The molecular ion peak corresponds to the protonated molecular species, reflecting the compound's tendency to undergo protonation during electrospray ionization conditions.

Primary fragmentation pathways involve cleavage of the ether bond connecting the piperidine and phenyl ring systems, generating characteristic fragment ions corresponding to each structural component. The phenoxy fragment retaining the chloro and nitro substituents produces a distinctive isotopic pattern due to the presence of chlorine, which exhibits characteristic isotopic distribution in mass spectra. The piperidine-containing fragment provides complementary structural information.

Secondary fragmentation processes include loss of the nitro group from aromatic fragments, producing characteristic mass shifts that confirm the presence and position of this functionality. The chlorine isotopic pattern persists in chlorine-containing fragments, providing additional structural confirmation. Neutral losses characteristic of piperidine derivatives, such as amine-related fragmentations, contribute to the overall fragmentation pattern.

High-resolution mass spectrometric analysis enables precise molecular weight determination and elemental composition confirmation through accurate mass measurements. The observed mass-to-charge ratios can be compared with theoretical calculations to confirm the proposed molecular formula and structural assignment.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis with structurally related piperidine derivatives provides insights into the specific structural features and properties of this compound. The closely related compound 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride offers a direct comparison for evaluating the effects of substitution position on the piperidine ring. Both compounds share identical molecular formulas and molecular weights, yet differ in the attachment point of the phenoxy substituent.

The positional isomerism between the 3-substituted and 4-substituted derivatives creates distinct conformational preferences and steric environments. The 4-position substitution places the phenoxy group in an equatorial orientation when the piperidine ring adopts its preferred chair conformation, potentially reducing steric interactions compared to the 3-position isomer. This conformational difference influences the compounds' physical properties and potential biological activities.

Examination of the compound 3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride reveals the structural impact of introducing a methylene spacer between the piperidine ring and the aromatic system. This structural modification significantly alters the conformational flexibility and eliminates the direct attachment of the aromatic system to the piperidine ring carbon. The ethyl linker provides additional degrees of rotational freedom that influence the compound's three-dimensional structure.

| Compound | Substitution Pattern | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 3-(2-Chloro-4-nitrophenoxy)piperidine HCl | 3-Position direct attachment | C11H14Cl2N2O3 | Direct ether linkage at position 3 |

| 4-(2-Chloro-4-nitrophenoxy)piperidine HCl | 4-Position direct attachment | C11H14Cl2N2O3 | Direct ether linkage at position 4 |

| 3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine HCl | 3-Position with ethyl spacer | C13H18Cl2N2O3 | Ethylene bridge insertion |

The structural relationship with other nitrophenyl-substituted piperidine derivatives demonstrates common synthetic strategies and structural motifs in medicinal chemistry applications. These compounds frequently serve as intermediates in pharmaceutical synthesis or as biologically active compounds themselves. The specific substitution pattern of chloro and nitro groups on the aromatic ring creates electronic effects that influence both chemical reactivity and potential biological interactions.

Analysis of crystal structures from related compounds provides insights into typical packing arrangements and intermolecular interactions for this class of molecules. Hydrogen bonding patterns, pi-stacking interactions between aromatic rings, and electrostatic interactions between charged groups all contribute to solid-state structures. These intermolecular forces influence physical properties such as melting points, solubility characteristics, and crystalline stability.

Propriétés

IUPAC Name |

3-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3.ClH/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHQORYRMODTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

- The starting material is typically 2-chloro-4-nitrophenol or a related chloronitrophenyl compound.

- The nucleophilic substitution involves the reaction of this phenol derivative with piperidine under controlled conditions to form the ether linkage.

Reaction Conditions

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Bases like triethylamine or pyridine are used to neutralize the hydrochloric acid formed and to promote the reaction.

- Temperature control is critical, typically maintained between 50°C to 110°C to optimize reaction rate and minimize by-products.

Isolation and Purification

- After completion, the reaction mixture is cooled, and the product is precipitated or extracted.

- The crude product is purified by recrystallization or chromatography.

- The free base is then converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-4-nitrophenol + Piperidine | Nucleophilic aromatic substitution in DMF with triethylamine at 80°C | 75-85 | Reaction time 4-6 hours |

| 2 | Work-up and purification | Extraction, recrystallization | 90-95 | Purity >98% |

| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt | Quantitative | Salt formation for stability |

- The use of triethylamine as a base was found to provide better yields and cleaner reactions compared to pyridine or inorganic bases, due to better solubility and milder basicity.

- Solvent choice impacts reaction rate and purity; DMF is preferred for industrial scale due to its high boiling point and polarity.

- Temperature optimization between 80°C and 100°C balances reaction kinetics and minimizes side reactions such as hydrolysis or over-substitution.

- The hydrochloride salt form enhances the compound’s stability and crystallinity, facilitating handling and formulation.

| Parameter | Route A (Triethylamine/DMF) | Route B (Pyridine/DMSO) | Route C (Inorganic Base/Acetonitrile) |

|---|---|---|---|

| Yield (%) | 80-85 | 70-75 | 60-65 |

| Reaction Time (h) | 4-6 | 6-8 | 8-10 |

| Purity (%) | >98 | ~95 | ~90 |

| Scalability | High | Moderate | Low |

| By-products | Minimal | Moderate | Significant |

- The preferred method uses mild bases and solvents compatible with large-scale production.

- The hydrochloride salt preparation step is crucial for product stability and ease of formulation.

- Waste management includes neutralization of acidic and basic residues and solvent recovery.

- Safety protocols for handling chloronitrophenol derivatives and piperidine must be strictly followed due to their toxicity and volatility.

The preparation of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is best achieved via nucleophilic aromatic substitution of 2-chloro-4-nitrophenol with piperidine in a polar aprotic solvent such as DMF, using triethylamine as a base, followed by isolation and conversion to the hydrochloride salt. This method provides high yields, purity, and scalability, making it suitable for pharmaceutical intermediate production.

Analyse Des Réactions Chimiques

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride has several scientific research applications, including:

Pharmacology: It is used to study the effects of various drugs and compounds on biological systems.

Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems The exact mechanism can vary depending on the specific application and context

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound shares structural similarities with other piperidine-based derivatives differing in substituent positions, halogens, or additional functional groups. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations:

Isomerism: The target compound and 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride () are structural isomers. The positional swap of Cl and NO₂ may alter electronic properties (e.g., dipole moments) and biological activity.

Halogen Substitution: Replacement of Cl with F in 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride () reduces molecular weight (~16 g/mol) and may enhance metabolic stability due to fluorine’s electronegativity.

Chain Length and Functional Groups: The propyl linker in 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride () increases hydrophobicity (logP) compared to the target compound. Methoxy groups generally improve solubility in polar solvents.

Physicochemical and Pharmacological Implications

- Solubility : Nitro groups are electron-withdrawing, decreasing solubility in aqueous media. The methoxy analog () may exhibit better solubility due to its oxygen-rich structure.

- Reactivity : Chlorine’s higher electronegativity compared to fluorine () may increase electrophilic reactivity, influencing binding to biological targets.

- Toxicity: Limited data are available for most analogs.

Regulatory and Environmental Considerations

- Regulatory Status: No specific regulatory data are provided for the target compound. However, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride () highlight the need for environmental impact assessments, as ecological studies are often incomplete.

- Handling : Piperidine derivatives with nitro substituents (e.g., ) may require stringent safety protocols, including protective equipment and ventilation .

Activité Biologique

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrophenol with piperidine. This reaction can be conducted under controlled conditions to ensure high purity and yield. The process can be summarized as follows:

- Reactants : 2-Chloro-4-nitrophenol and piperidine.

- Solvent : An appropriate organic solvent (e.g., ethanol or methanol).

- Catalyst : Commonly used catalysts include bases such as sodium hydroxide.

- Temperature : The reaction is generally performed at elevated temperatures to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in response to rising antibiotic resistance.

Anticancer Effects

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it appears to affect the expression of proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and caspases, thereby promoting cancer cell death.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways essential for microbial survival and cancer cell proliferation .

- Receptor Modulation : It has been suggested that this compound could modulate receptor activities, potentially influencing neurotransmitter systems and contributing to its pharmacological effects .

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

-

Study on Antimicrobial Activity :

- A study demonstrated that derivatives with similar structures exhibited potent antimicrobial effects against a range of pathogens, indicating a promising avenue for drug development.

- Anticancer Research :

Comparative Analysis

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine | C13H18ClN2O3 | Similar piperidine structure but different nitrophenyl substitution |

| 1-[2-(4-Chlorophenyl)amino]-3-methylbutan-1-one Hydrochloride | C12H16ClN | Contains a different functional group focusing on amine properties |

| 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C13H14ClN3O | Incorporates a cyclopropyl group, altering its biological activity |

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity. Ensure calibration with certified reference standards and report purity as a percentage relative to the reference material .

- Nuclear Magnetic Resonance (NMR): Perform H and C NMR spectroscopy in deuterated solvents (e.g., DMSO-d) to confirm structural features, such as the piperidine ring, chloro, and nitro substituents. Compare spectra with published analogs (e.g., paroxetine impurity A derivatives) .

- Mass Spectrometry (LC/MS): Confirm molecular weight via LC/MS, observing the [M+H] ion. For example, paroxetine analogs show expected m/z values within ±0.5 amu .

Q. How can synthesis protocols for this compound be optimized for improved yield?

Methodological Answer:

- Reagent Stoichiometry: Adjust molar ratios of intermediates (e.g., 2-chloro-4-nitrophenol and piperidine derivatives) to minimize side reactions. For example, highlights stoichiometric control in analogous syntheses to reduce byproducts .

- Solvent Selection: Use aprotic solvents like dichloromethane (DCM) to enhance nucleophilic substitution efficiency. reports DCM as effective for analogous piperidine couplings .

- Temperature Control: Maintain reaction temperatures between 0–25°C to prevent thermal degradation of nitro groups, as suggested for nitroaromatic systems in .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental data for this compound be resolved?

Methodological Answer:

- Multi-Parameter Computational Models: Compare Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, notes discrepancies in nitro group reactivity in pyridine derivatives, resolved by incorporating solvation effects .

- Isotopic Labeling: Use N or O isotopic labels to trace reaction pathways, particularly for nitro reduction or displacement reactions .

- Cross-Validation with Analog Data: Compare results with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ) to identify trends in substituent effects .

Q. What strategies are recommended for designing SAR studies on analogs of this compound?

Methodological Answer:

- Core Scaffold Modification: Systematically vary substituents (e.g., chloro, nitro, phenoxy groups) while retaining the piperidine core. demonstrates SAR strategies for fluorophenyl-piperidine analogs .

- Bioisosteric Replacement: Replace the nitro group with bioisosteres (e.g., sulfonamide or trifluoromethyl) to assess pharmacological activity changes. discusses chloro-methylpyridine analogs as intermediates for such substitutions .

- Pharmacokinetic Profiling: Use in vitro assays (e.g., microsomal stability, plasma protein binding) to correlate structural changes with ADME properties. references paroxetine derivatives as benchmarks .

Safety and Handling

Q. What safety protocols are critical given limited toxicological data for this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified goggles. Use NIOSH-approved N95/P2 respirators if aerosolization is possible, as advised for structurally similar nitro-piperidines .

- Ventilation: Conduct reactions in fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks. emphasizes this for nitroaromatic compounds .

- Emergency Response: In case of skin contact, rinse with water for 15 minutes and consult a toxicologist. For spills, collect material in sealed containers and avoid aqueous discharge per and .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for nitro-piperidine derivatives?

Methodological Answer:

- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 4 weeks) to identify degradation products via HPLC. Compare with analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride () .

- pH-Dependent Studies: Assess stability across pH 1–10 buffers to identify hydrolysis-sensitive regions. notes chloro-nitro compounds are prone to alkaline degradation .

- Synchrotron XRD: Resolve crystal structure to identify steric or electronic factors influencing stability. used XRD for paroxetine impurity analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.